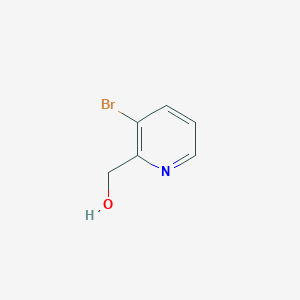

(3-Bromopyridin-2-yl)methanol

Vue d'ensemble

Description

(3-Bromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(3-Bromopyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. The structure features a bromine atom at the third position of a pyridine ring, along with a hydroxymethyl group (-CH₂OH) at the second position. This unique arrangement allows for diverse interactions with biological macromolecules.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing binding affinity to enzymes or receptors. Additionally, the hydroxymethyl group can form hydrogen bonds, further modulating biological activity.

Case Studies

-

Inhibition of Carbonic Anhydrase :

- A study investigated the potential of this compound as a carbonic anhydrase mimic. This enzyme plays a crucial role in various physiological processes, including respiration and acid-base balance. The compound's ability to bind effectively to metal centers suggests its utility in enzyme inhibition studies.

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Bromopyridine-2-carboxylic acid | 0.84 | Contains a carboxylic acid group instead of an alcohol. |

| 2-(3-Bromopyridin-2-yl)propan-2-ol | 0.83 | Has an additional alkyl group that alters reactivity. |

| (3-Bromo-5-chloropyridin-2-yl)methanol | 0.83 | Contains both bromine and chlorine substituents on the ring. |

This table illustrates the structural diversity among related compounds and highlights how variations in functional groups can influence biological activity.

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Bromopyridin-2-yl)methanol has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

- Carbonic Anhydrase Mimic : This compound has shown promise in mimicking carbonic anhydrase, an enzyme involved in crucial physiological processes. This property could be leveraged in drug design and enzyme inhibition studies.

Organic Electronics

The compound's ability to form stable π-conjugated systems makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its electronic properties can be compared with other derivatives to evaluate performance.

Data Table: Comparison of Pyridine Derivatives

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Bromine and hydroxymethyl groups | Drug design, enzyme mimicry |

| 3-Bromopyridine | Lacks hydroxymethyl group | Less versatile in reactions |

| 4-Pyridinemethanol | Lacks bromine atom | Different reactivity profile |

| (2,5-Dibromopyridin-3-YL)methanol | Contains two bromines | Unique reactivity due to multiple halogen substituents |

Coordination Chemistry

This compound can effectively bind to metal ions, forming coordination complexes that mimic natural enzymes. This property is essential for its potential use as a catalyst in various chemical reactions.

Case Study: Coordination Complex Formation

Research has demonstrated that this compound can form stable complexes with transition metals. These complexes exhibit unique catalytic properties that could be harnessed in synthetic organic chemistry.

Propriétés

IUPAC Name |

(3-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTLCYCJDYIEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554434 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52378-64-0 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.